4-(2-Fluorophenyl)butan-2-amine
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVGTQIIFTVRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092924-49-6 | |
| Record name | 4-(2-fluorophenyl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Chemistry
Synthetic Pathways to 4-(2-Fluorophenyl)butan-2-amine and Related Analogs
Reductive Amination Approaches
Reductive amination stands as a cornerstone for the synthesis of this compound. This powerful transformation involves the reaction of a carbonyl compound, in this case, 4-(2-fluorophenyl)butan-2-one, with an amine source in the presence of a reducing agent.
The primary ketone precursor for the synthesis of this compound is 4-(2-fluorophenyl)butan-2-one. This ketone can be subjected to various reductive amination conditions to yield the desired amine. The general reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). For instance, reductive amination of 4-(4-fluorophenyl)butan-1-one, a related analog, can be achieved via imine intermediates.
A study on the synthesis of various primary amines demonstrated the successful reductive amination of 4-(4-fluorophenyl)butan-2-one (B2833253). derpharmachemica.com This highlights the general applicability of this method to fluorophenyl-substituted butanones. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.
Catalytic hydrogenation offers an alternative and often cleaner method for reductive amination. This approach involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The ketone precursor, 4-(2-fluorophenyl)butan-2-one, and the amine source are reacted in the presence of the catalyst and hydrogen gas.
Transfer hydrogenation, a related technique, utilizes a hydrogen donor molecule, such as propan-2-ol or formic acid, in place of gaseous hydrogen. researchgate.netgoogle.com Ruthenium-based catalysts have shown high efficiency in the transfer hydrogenation of imines to amines. researchgate.net The reaction conditions, including hydrogen pressure, catalyst loading, and reaction time, are crucial parameters that need to be optimized for efficient conversion. For example, in the hydrogenation of nitro intermediates to form related fluorinated amines, hydrogen pressures of 1–3 atm and temperatures of 25–50°C have been employed with Pd/C.
Table 1: Key Parameters in Catalytic Hydrogenation
| Parameter | Typical Range | Impact |
| Hydrogen Pressure | 1-5 atm | Higher pressure can increase reaction rate. |
| Catalyst Loading | 1-10 mol% | Affects reaction rate and cost. |
| Temperature | 25-80 °C | Influences reaction rate and selectivity. |
| Solvent | Ethanol (B145695), Methanol (B129727), THF | Solubilizes reactants and affects catalyst activity. |
To enhance reaction rates and yields, ultrasound irradiation has been employed in reductive amination reactions. mdpi.com A one-pot synthesis of various primary amines, including 4-(4-fluorophenyl)butan-2-amine, was successfully carried out using ultrasound assistance. derpharmachemica.com This method involved the use of titanium isopropoxide (IV) as a Lewis acid and sodium borohydride as the reducing agent in ethanolic ammonia (B1221849). The application of ultrasound can lead to shorter reaction times and improved efficiency compared to conventional heating methods. mdpi.com
In a specific example, the reductive amination of 4-(4-fluorophenyl)butan-2-one under ultrasound irradiation yielded the desired product in very good yield. derpharmachemica.com This demonstrates the potential of ultrasound as an energy-efficient tool in the synthesis of fluorinated amines.
Enzymatic Synthesis and Biocatalysis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer high stereoselectivity and operate under mild reaction conditions.
The asymmetric synthesis of chiral amines can be achieved with high efficiency and enantioselectivity using enzymes like imine reductases (IREDs) and reductive aminases (RedAms). nih.govacs.orgresearchgate.net These enzymes catalyze the reduction of an imine intermediate, formed from a ketone and an amine, to a specific stereoisomer of the amine product. nih.gov
Reductive aminases from various microorganisms have been shown to catalyze the amination of a broad range of ketones, including those with aromatic substituents. acs.orgrsc.org For instance, fungal reductive aminases have demonstrated the ability to aminate ketones using ammonia, producing chiral primary amines with high enantiomeric excess. rsc.org While direct enzymatic synthesis of this compound has not been explicitly detailed in the provided results, the successful amination of structurally similar ketones like 4-phenyl-2-butanone suggests its feasibility. rsc.orgwhiterose.ac.uk The stereoselectivity of these enzymatic reactions is often excellent, yielding products with over 99% enantiomeric excess. rsc.orgresearchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Findings |
| Reductive Amination (Chemical) | Well-established, versatile, good yields. | Often requires harsh reagents, may lack stereoselectivity. | Effective for converting 4-(fluorophenyl)butan-2-ones to the corresponding amines. derpharmachemica.com |
| Catalytic Hydrogenation | Clean, high yields, can be stereoselective. | Requires specialized equipment (hydrogen gas), catalyst can be expensive. | Ruthenium catalysts are highly efficient for transfer hydrogenation of imines. researchgate.net |
| Ultrasound-Assisted Synthesis | Faster reaction times, improved yields, energy efficient. | Specialized equipment required. | Significantly reduces reaction times for the synthesis of primary amines. derpharmachemica.commdpi.com |
| Enzymatic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting factors. | IREDs and RedAms provide access to a broad range of chiral amines with excellent enantioselectivity. nih.govacs.orgresearchgate.net |
Enantiomeric Excess Optimization in Biocatalytic Systems
The asymmetric synthesis of chiral amines such as this compound is of significant interest, and biocatalytic systems offer a powerful tool for achieving high enantiomeric purity. Engineered transaminase biocatalysts have been developed for the synthesis of chiral amines from their corresponding ketone precursors. google.comgoogle.com These enzymes facilitate the transfer of an amino group from a donor, such as isopropylamine, to a ketone substrate, producing a chiral amine with high enantiomeric excess (e.e.). google.com For instance, processes have been designed to produce amine products in at least 99% enantiomeric excess. google.com
The optimization of enantiomeric excess in these systems is multifactorial. Key parameters include the specific engineered transaminase used, the concentration of the keto-substrate and amine donor, pH, and temperature. google.com For example, a process for the conversion of a ketoamide substrate to its corresponding (2R)-amine product was optimized at pH 8.5 and 45°C. google.com
Furthermore, dual-enzyme cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) represent another advanced biocatalytic strategy. acs.org This approach can convert α,β-unsaturated ketones into chiral amines with two stereogenic centers, achieving very high chemical purity and stereoselectivity (up to >99.8% e.e.). acs.org The choice of buffer system has been noted to significantly impact the enantiomeric excess of the final product. acs.org
Table 1: Factors Influencing Enantiomeric Excess in Biocatalytic Synthesis
| Factor | Influence on Enantiomeric Excess | Example |
| Enzyme Selection | The specific amino acid sequence of the transaminase or reductase directly determines its stereoselectivity. | Engineered transaminases have been shown to produce products with >99% e.e. google.comgoogle.com |
| pH | Affects enzyme activity and stability, thereby influencing the stereochemical outcome of the reaction. | Optimal pH of 8.5 reported for a specific transaminase reaction. google.com |
| Temperature | Impacts enzyme kinetics and stability, with an optimal temperature for maximizing both yield and enantioselectivity. | A reaction temperature of 45°C was found to be optimal in one study. google.com |
| Buffer System | The type of buffer can have a more significant effect on enantiomeric excess than pH or temperature. acs.org | Different enantiomeric excess values were observed when using different formate-based buffers. acs.org |
| Substrate/Donor Conc. | The relative concentrations of the ketone substrate and amine donor can influence reaction equilibrium and kinetics. | A process used 50 g/L of ketoamide substrate with 1 M isopropylamine. google.com |
Nitroalkene Reduction Routes
The reduction of nitroalkenes provides a viable pathway to primary amines and is a significant synthetic strategy. ursinus.edu Conjugated nitroalkenes can be selectively reduced to yield various products, including amines. nih.gov The synthesis of this compound could be envisioned starting from 1-(2-fluorophenyl)-3-nitrobut-1-ene.
Traditional methods for reducing nitroalkenes to primary amines often require harsh conditions, such as the use of lithium aluminum hydride (LAH) or high-pressure hydrogenation, which can be hazardous and incompatible with sensitive functional groups. ursinus.edu More contemporary methods employ metal-catalyzed transfer hydrogenation, offering milder reaction conditions. ursinus.edu
A highly chemoselective method for the conversion of α,β-disubstituted nitroalkenes to ketones has been developed using an acid-compatible iridium catalyst. nih.gov The pH of the reaction medium plays a crucial role in determining the reaction outcome; acidic conditions favor the reduction of the nitro group, whereas neutral conditions lead to the reduction of the carbon-carbon double bond. nih.gov To obtain the desired primary amine, a subsequent reductive amination of the resulting ketone, 4-(2-fluorophenyl)butan-2-one, would be necessary. Alternatively, direct reduction of the nitroalkene to the amine can be achieved under specific catalytic conditions. For instance, catalytic transfer hydrogenation can be employed to reduce nitroalkenes to the corresponding primary amines. ursinus.edu
Table 2: Nitroalkene Reduction Strategies
| Method | Reagents/Catalyst | Product | Key Features |
| Iridium Catalysis | Iridium catalyst, acidic water (pH=1.6) | Ketone | Highly chemoselective for nitro group reduction. nih.gov |
| Transfer Hydrogenation | Metal catalyst (e.g., Pd/C), hydrogen donor | Primary Amine | Milder conditions compared to traditional methods. ursinus.edu |
| Hydride Reduction | Lithium aluminum hydride (LAH) | Primary Amine | Requires harsh conditions and has safety concerns. ursinus.edu |
Friedel-Crafts Acylation and Subsequent Transformations
A classical and versatile approach to construct the carbon skeleton of this compound involves an initial Friedel-Crafts acylation. iitk.ac.inalfa-chemistry.com This reaction would entail the acylation of fluorobenzene (B45895) with butanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone intermediate. iitk.ac.ingoogle.com The primary product of this acylation would be 1-(fluorophenyl)butan-1-one, which would then require further transformations.
To arrive at this compound, a more specific precursor, 4-(2-fluorophenyl)butan-2-one, is needed. This can be synthesized via methods like the Friedel-Crafts acylation of chlorobenzene (B131634) with butanoyl chloride, followed by substitution of the chloro group. smolecule.com
Once the precursor ketone, 4-(2-fluorophenyl)butan-2-one, is obtained, it can be converted to the target primary amine, this compound, through reductive amination. This transformation can be achieved using various reagents and conditions, including catalytic hydrogenation in the presence of ammonia or using biocatalytic methods with transaminases as described previously. google.comacs.org
Table 3: Friedel-Crafts Acylation and Subsequent Reductive Amination
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Fluorobenzene, Acylating Agent, Lewis Acid (e.g., AlCl₃) | 1-(Fluorophenyl)butan-1-one derivative |
| 2 | Isomerization/Rearrangement | (Hypothetical step to obtain the 2-butanone) | 4-(2-Fluorophenyl)butan-2-one |
| 3 | Reductive Amination | Ammonia, Reducing Agent (e.g., H₂/Catalyst) or Transaminase | This compound |
Allyl Amine Derivative Routes
The synthesis of chiral amines can also be approached through methodologies involving allylic amine derivatives. whiterose.ac.uk While direct application to this compound is not explicitly detailed in the provided search results, general strategies suggest its feasibility. These routes often involve the base-catalyzed stereospecific isomerization of chiral allylic amines. whiterose.ac.uk This isomerization can generate chiral enamine or imine intermediates, which can then be further functionalized. whiterose.ac.uk
This approach allows for the transfer of chirality and the synthesis of complex chiral aliphatic amines. whiterose.ac.uk A potential, albeit multi-step, pathway could involve the synthesis of a suitable allylic amine precursor containing the 2-fluorophenyl moiety, followed by isomerization and subsequent reduction or functionalization to yield the target butan-2-amine structure.
Direct Amine Functionalization (e.g., C–H Arylation)
Direct C–H bond functionalization represents a modern and efficient strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. chemrxiv.orgnih.gov Research has demonstrated the feasibility of γ-C(sp²)–H arylation of 2-(2-fluorophenyl)butan-2-amine itself. chemrxiv.org This approach utilizes a palladium catalyst and leverages carbon dioxide as a transient directing group. chemrxiv.org
In this reaction, the primary amine substrate reacts with CO₂ to form a transient carbamate, which then directs the palladium catalyst to activate a C-H bond on the ortho position of the fluorophenyl ring. chemrxiv.org This allows for the coupling of the amine with various aryl halides. The reaction proceeds under relatively mild conditions and shows good tolerance for a range of functional groups on the aryl halide coupling partner. chemrxiv.org
Table 4: Scope of γ-C(sp²)–H Arylation of 2-(2-fluorophenyl)butan-2-amine with Aryl Iodides
| Aryl Iodide Substituent | Product Yield (%) |
| 4-CO₂Me | 75 |
| 4-Ac | 72 |
| 4-CN | 68 |
| 4-CF₃ | 80 |
| 4-F | 78 |
| 4-Cl | 81 |
| 4-Br | 79 |
| 3-Me | 71 |
| 2-Me | 65 |
| Data adapted from a study on the γ-C(sp2)‒H arylation of 2-(2-fluorophenyl)butan-2-amine. chemrxiv.org |
Reaction Mechanisms and Kinetics in Synthesis
Influence of Reaction Conditions (Temperature, Solvent Polarity)
The efficiency, selectivity, and outcome of the synthetic routes to this compound are highly dependent on the reaction conditions, particularly temperature and solvent polarity.
In biocatalytic systems , temperature is a critical parameter that must be carefully controlled to maintain the enzyme's structural integrity and catalytic activity. google.com Deviations from the optimal temperature can lead to denaturation and a loss of both yield and enantioselectivity. Solvent polarity, often managed through the use of aqueous buffer systems, is also crucial. The use of organic co-solvents may be necessary to solubilize hydrophobic substrates, but their concentration must be optimized to avoid inactivating the enzyme. unimi.it
For Friedel-Crafts acylation , the reaction temperature can influence the regioselectivity and the potential for side reactions. google.com These reactions are typically carried out in non-polar solvents like halogenated hydrocarbons, or sometimes neat. google.com The choice of solvent can affect the solubility of the reactants and the activity of the Lewis acid catalyst.
In nitroalkene reduction , the solvent and pH are key determinants of the product distribution. nih.gov As noted, iridium-catalyzed reductions can be switched between producing ketones (under acidic aqueous conditions) and nitroalkanes (under neutral conditions). nih.gov The polarity of the solvent can also impact the rate and selectivity of transfer hydrogenation reactions.
The direct C–H arylation of 2-(2-fluorophenyl)butan-2-amine is also sensitive to reaction conditions. The choice of solvent, such as acetic acid or hexafluoroisopropanol (HFIP), can significantly affect the reaction yield and selectivity. chemrxiv.org Temperature also plays a role in the catalytic cycle, influencing the rates of C-H activation and reductive elimination steps.
Table 5: Summary of Reaction Condition Influences
| Synthetic Route | Key Conditions | Influence |
| Biocatalytic Synthesis | Temperature, pH, Buffer System | Affects enzyme activity, stability, and stereoselectivity. google.comacs.org |
| Nitroalkene Reduction | pH, Solvent | Determines chemoselectivity (ketone vs. nitroalkane). nih.gov |
| Friedel-Crafts Acylation | Temperature, Solvent | Influences regioselectivity and catalyst activity. google.com |
| C–H Arylation | Solvent, Additives, Temperature | Affects yield, selectivity, and catalyst performance. chemrxiv.org |
Stoichiometric Control and Side Product Minimization
In the synthesis of fluorinated amine compounds, including this compound, careful control of stoichiometry is essential to minimize the formation of unwanted side products. For instance, in reactions involving nucleophilic substitution, such as the reaction of a precursor with an amine, the molar ratio of the reactants can significantly influence the outcome. An excess of the amine can lead to the formation of tertiary amines, while an insufficient amount may result in incomplete conversion of the starting material.
Similarly, in reduction reactions, such as the conversion of a nitro group to an amine, the amount of the reducing agent must be carefully calibrated. Over-reduction can lead to undesired byproducts. The use of specific solvent systems, such as ethanol or tetrahydrofuran, can enhance substrate solubility, and controlling the catalyst loading, for example, to 5–10% Palladium on carbon (Pd/C) by weight, helps in minimizing side reactions.
In multi-component reactions (MCRs), which are efficient for synthesizing complex molecules, precise stoichiometry of the starting materials is a key principle for achieving high yields and minimizing complex purification steps. ijcce.ac.ir
Catalytic Systems and Ligand Effects
Catalytic systems play a pivotal role in the synthesis of this compound and its derivatives. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely employed. beilstein-journals.org The choice of catalyst and the associated ligands can dramatically affect the reaction's efficiency, selectivity, and functional group tolerance. beilstein-journals.orgacs.org
For example, in C-H activation reactions, palladium catalysts are often used. chemrxiv.org The use of a palladium acetate (B1210297) (Pd(OAc)2) precatalyst with an additive like silver trifluoroacetate (B77799) (AgTFA) in a solvent such as acetic acid has been reported for the arylation of aliphatic amines. chemrxiv.org The pressure of carbon dioxide has also been shown to be a critical parameter for the optimal functioning of this chemistry. chemrxiv.org
Ligands, which are molecules that bind to the central metal atom of a catalyst, are crucial for fine-tuning the catalyst's properties. Chiral ligands are instrumental in asymmetric catalysis to produce enantiomerically enriched amines, which are vital in the pharmaceutical industry. acs.org The design of modular chiral ligands allows for the preparation of novel metal complexes with tailored activity and efficiency. acs.org For instance, iridium complexes with phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of N-aryl imines to produce chiral amines with good to excellent enantioselectivities. acs.org
Biocatalysis, using enzymes like transaminases, has also emerged as a powerful tool for the synthesis of chiral amines. whiterose.ac.ukgoogle.com These enzymatic methods offer high enantioselectivity under mild reaction conditions. whiterose.ac.uk
Intermediate Compounds and Derivative Synthesis Strategies
The utility of this compound extends to its role as a foundational block for creating a diverse array of more complex organic structures.
Role as a Chemical Intermediate for Complex Organic Molecules
This compound serves as a valuable chemical intermediate in the synthesis of more complex organic molecules. smolecule.comcymitquimica.com Its structure, featuring a fluorinated phenyl ring and a primary amine, makes it a versatile building block for introducing these functionalities into larger molecules. smolecule.com This is particularly relevant in medicinal chemistry, where the introduction of a fluorine atom can significantly alter a molecule's metabolic stability and biological activity.
The amine group can undergo a variety of chemical transformations, including oxidation to imines or nitriles, and can be used in coupling reactions to form amides or larger amine structures. smolecule.com For example, it can be a precursor in the synthesis of biologically active compounds, such as potential atypical antipsychotic agents. acs.org Research has demonstrated its use in palladium-catalyzed C-H activation reactions to create ortho-aryl benzylamines, which are present in various biologically active molecules. chemrxiv.org
Synthesis of Related Fluorinated Amine Derivatives for Research
The core structure of this compound provides a scaffold for the synthesis of a wide range of related fluorinated amine derivatives for research purposes. smolecule.com By modifying the substituents on the phenyl ring or the alkyl chain, or by further reacting the amine group, a library of new compounds can be generated.
For instance, the synthesis of various 2-amino-4-aryl-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile derivatives has been achieved using related starting materials. rhhz.net Furthermore, the development of novel fluorine-18 (B77423) labeled derivatives of propargyl amine for potential use as PET radioligands highlights the importance of synthesizing new fluorinated amine derivatives for medical imaging. researchgate.net The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which shows potent inhibitory effects on certain biological targets, further illustrates the utility of creating derivatives from fluorinated amine precursors. mdpi.com
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Elucidating Molecular Architecture
The analysis of 4-(2-fluorophenyl)butan-2-amine involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecule's structure, and together they provide a comprehensive characterization. Forensic and chemical analysis studies have utilized these methods to differentiate closely related isomers, such as the regioisomeric 2-, 3-, and 4-fluoroamphetamines, where techniques like mass spectrometry alone may be insufficient for unequivocal identification. nih.gov
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons.
The aromatic region would typically display complex multiplets between 7.0 and 7.3 ppm, corresponding to the four protons on the fluorophenyl ring. The coupling of these protons with the adjacent fluorine atom (¹⁹F) would introduce additional splitting, further complicating the pattern. The aliphatic protons on the butane (B89635) chain would appear at higher field (lower ppm values). The methine (CH) proton adjacent to the amine group is expected around 3.0-3.5 ppm, the methylene (B1212753) (CH₂) protons would appear as distinct multiplets, and the terminal methyl (CH₃) group would be a doublet due to coupling with the adjacent methine proton. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be variable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 7.3 | Multiplet (m) |
| Aliphatic CH-N | 3.0 - 3.5 | Multiplet (m) |
| Aliphatic CH₂ | 1.7 - 2.8 | Multiplet (m) |
| Aliphatic CH₃ | 1.1 - 1.3 | Doublet (d) |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for analogous structures. Actual experimental values may vary.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Since the this compound molecule (C₁₀H₁₄FN) lacks internal symmetry, it is expected to exhibit ten distinct signals in its ¹³C NMR spectrum, one for each unique carbon atom. masterorganicchemistry.com
The signals for the six carbons of the 2-fluorophenyl ring would appear in the downfield region (115-165 ppm). The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF) and a chemical shift significantly influenced by the fluorine's electronegativity. The other aromatic carbons would also exhibit smaller C-F couplings. The four aliphatic carbons would resonate in the upfield region (20-55 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C-F (Aromatic) | 158 - 163 (d, ¹JCF ≈ 245 Hz) |
| C-C (Aromatic) | 125 - 135 |
| C-H (Aromatic) | 115 - 130 |
| C-N (Aliphatic) | 45 - 55 |
| CH₂ (Aliphatic) | 30 - 45 |
Note: The data in this table is predictive, based on typical chemical shift ranges and known effects of fluorine substitution. chemguide.co.uk Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. specac.com The IR spectrum of this compound, a primary amine, is expected to show several characteristic absorption bands. orgchemboulder.com
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butane chain appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more peaks in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1000-1400 cm⁻¹ range.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Two Bands |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium to Strong |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and, through analysis of fragmentation patterns, the structure of the analyte.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (167.11). More commonly in techniques like chemical ionization (CI) or electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 168.12. uni.lu
The fragmentation of this compound is expected to follow pathways typical for phenylalkylamines. A key fragmentation pathway for related fluorophenethylamines involves the loss of hydrogen fluoride (B91410) (HF) from the protonated molecular ion. psu.edu Another common fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which would lead to the formation of characteristic immonium ions. Analysis of the fragmentation of the regioisomeric 1-(4-fluorophenyl)butan-2-amine (B1611854) shows an intensive immonium ion after collision-induced dissociation (CID). researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, a critical step in identifying unknown substances. scispace.comdiva-portal.org
For this compound (C₁₀H₁₄FN), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 168.11830 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.
Table 4: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₅FN⁺ | 168.11830 |
| [M+Na]⁺ | C₁₀H₁₄FNNa⁺ | 190.10024 |
Source: Predicted data from PubChemLite. uni.lu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Collision-Induced Dissociation (CID) Studies for Regioisomers
Mass spectrometry, particularly when coupled with collision-induced dissociation (CID), serves as a powerful tool for the structural elucidation and differentiation of isomeric compounds. For fluorinated phenylalkylamines, including this compound, standard electron ionization (EI) mass spectra of different regioisomers (isomers with the fluorine atom at different positions on the phenyl ring) are often virtually identical, complicating their individual identification. researchgate.netresearchgate.net Similarly, chemical ionization (CI) mass spectra may also lack the specificity needed for unequivocal differentiation. researchgate.net
A more definitive method involves the use of tandem mass spectrometry (MS/MS) with CID. scispace.com The process typically analyzes the protonated molecule [M+H]⁺ generated under CI conditions. While the product ion spectra of the [M+H]⁺ ions themselves may not be sufficient for discrimination, the CID spectra of a specific fragment ion, [M+H-HF]⁺ (the ion formed after the loss of a neutral hydrogen fluoride molecule), provides a unique fingerprint for each regioisomer. researchgate.netresearchgate.net
For this compound (the ortho-isomer), the loss of HF from the protonated molecule results in an ion with an m/z of 134. The subsequent fragmentation of this ion is distinct from its meta and para counterparts. The proximity of the side chain to the fluorine atom in the ortho position facilitates an intramolecular cyclization reaction upon losing HF. This results in a product ion spectrum that is highly similar to that of a protonated 2-methylindoline, which is not observed for the meta and para isomers. researchgate.netresearchgate.net The fragmentation of the meta and para isomers, in contrast, typically yields prominent immonium ions. researchgate.net This method allows for a clear and reliable differentiation of all three regioisomeric fluoroamphetamines and their homologues. researchgate.netresearchgate.net
Table 1: Key Mass Spectrometric Data for CID-based Isomer Differentiation
| Analyte/Ion | Technique | Key Observation | Significance |
| [M+H]⁺ of Fluoro-isomers | CI-MS | Similar spectra for regioisomers | Insufficient for differentiation. researchgate.net |
| [M+H-HF]⁺ of o-fluoro-isomer | CI-CID | Spectrum similar to 2-methylindolinium ion. researchgate.netresearchgate.net | Univocal differentiation of the ortho-isomer. researchgate.net |
| [M+H-HF]⁺ of m/p-fluoro-isomers | CI-CID | Generation of immonium base peak ions. researchgate.net | Differentiation from the ortho-isomer. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the chromophore is the 2-fluorophenyl group. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. The primary electronic transitions expected for the aromatic ring are π → π* transitions.
Benzene (B151609), the parent aromatic system, exhibits characteristic absorption bands. The presence of substituents on the ring—in this case, the fluorine atom and the butan-2-amine side chain—alters the electronic structure and, consequently, the absorption spectrum. Both the fluorine atom (a halogen) and the amino group can act as auxochromes, groups that modify the absorption of a chromophore. They possess non-bonding electrons (lone pairs) that can interact with the π-electron system of the benzene ring, a phenomenon known as n-π conjugation.
This interaction typically shifts the absorption bands to longer wavelengths (a bathochromic or "red" shift) and can increase the intensity of the absorption (a hyperchromic effect). The solvent in which the spectrum is measured can also influence the position of the absorption maxima (solvatochromism). Polar solvents can interact with the molecule's ground and excited states differently, often leading to shifts in the absorption wavelength. For instance, interactions like hydrogen bonding between a polar solvent and the amine group can stabilize the non-bonding electrons, requiring more energy for an n→π* transition, resulting in a shift to a shorter wavelength (a hypsochromic or "blue" shift). uobabylon.edu.iq
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly documented, analysis of closely related fluorinated phenylalkylamines and other substituted amphetamines provides a strong basis for predicting its solid-state characteristics. google.comresearchgate.net For example, the crystal structure of 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride reveals detailed information about its molecular geometry and intermolecular interactions. researchgate.net Similarly, studies on tert-butyl-substituted fluorophenyl compounds show how the fluorine atom and other functional groups influence the molecular packing. nih.goviucr.org An XRD analysis of this compound would precisely define the spatial orientation of the 2-fluorophenyl ring relative to the butanamine side chain.
Analysis of Hydrogen Bonding and Crystal Packing
The way molecules arrange themselves in a crystal (crystal packing) is governed by a network of intermolecular forces. In the case of this compound, hydrogen bonding is expected to be a dominant force in its crystal lattice. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom itself is a hydrogen bond acceptor.
This allows for the formation of strong intermolecular N-H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net Furthermore, the fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor, potentially leading to N-H···F or C-H···F interactions. nih.gov The aromatic ring can also participate in weaker C-H···π interactions, where a C-H bond points towards the electron-rich face of a neighboring phenyl ring. nih.goviucr.org The interplay of these various hydrogen bonds and other weaker van der Waals forces dictates the final, most stable crystal packing arrangement. nih.govmdpi.com
Table 2: Expected Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | N-H (amine) | N (amine) | Primary interaction determining crystal packing. researchgate.net |
| Hydrogen Bond | N-H (amine) | F (fluoro) | Potential secondary interaction influencing packing. nih.gov |
| Hydrogen Bond | C-H (alkyl/aryl) | F (fluoro) | Weaker interaction contributing to lattice stability. nih.gov |
| C-H···π Interaction | C-H (alkyl/aryl) | Phenyl Ring (π-system) | Contributes to stabilizing the packing of aromatic rings. nih.goviucr.org |
Investigation of Tautomeric Interconversion in Fluorophenyl Derivatives
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. taylorandfrancis.com While tautomerism is a critical concept for many heterocyclic and carbonyl-containing compounds, its relevance to this compound is minimal under normal conditions.
Theoretically, a primary amine can exist in equilibrium with its tautomeric imine form through the migration of a proton from the nitrogen to an adjacent carbon. However, for simple alkylamines, this amine-imine tautomerism is energetically highly unfavorable, and the equilibrium lies overwhelmingly on the side of the amine. clockss.org Therefore, this compound exists almost exclusively as the amine.
In contrast, other fluorophenyl derivatives can exhibit significant tautomerism. For example, studies on a 4-(2-fluorophenyl)-1,2,4-triazol-5-one derivative showed through XRD and computational analysis that it predominantly exists in its thione tautomeric form in the solid state. researchgate.net Similarly, the anti-cancer drug 5-fluorouracil (B62378) exists in multiple tautomeric forms, with the diketo form being the most stable and biologically active. researchgate.net These examples highlight that the potential for tautomerism is highly dependent on the specific molecular structure, and it is not a significant feature for this compound.
Chiral Purity and Conformational Analysis
The presence of a stereocenter at the second carbon of the butane chain (the carbon bonded to the amine group) means that this compound is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(2-Fluorophenyl)butan-2-amine and (S)-4-(2-Fluorophenyl)butan-2-amine. The analysis of chiral purity is essential to determine the enantiomeric composition of a sample. This is typically achieved using chiral chromatographic techniques (e.g., HPLC or GC with a chiral stationary phase) or chiroptical spectroscopy, such as circular dichroism, which measures the differential absorption of left- and right-circularly polarized light. acs.org
The molecule's biological activity and physical properties are dictated by its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to rotation around the single bonds in its aliphatic chain. Conformational analysis of the non-fluorinated analog, 4-phenylbutan-2-amine, indicates that rotation around the C-C bonds leads to multiple stable conformations. The spatial relationship between the phenyl ring and the amine group is of particular importance. The introduction of the fluorine atom at the ortho position of the phenyl ring adds further steric and electronic constraints. It can influence the preferred rotational angle (torsional angle) of the phenyl ring relative to the side chain due to potential repulsive or attractive interactions (e.g., dipole-dipole) with the amine group or the rest of the alkyl chain. These conformational preferences are critical as they define the shape of the molecule that interacts with biological targets. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The determination of enantiomeric purity is fundamental in the characterization of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for resolving enantiomers and quantifying the enantiomeric excess (ee) of a sample. mdpi.com The separation mechanism relies on the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. yakhak.org
For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective. yakhak.org The analysis is typically conducted under normal-phase or polar organic solvent chromatography conditions. chromatographyonline.comresearchgate.net The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. Additives like diethylamine (B46881) (DEA) are often incorporated into the mobile phase to improve peak symmetry and resolution for chiral amines. japsonline.com
Research Findings:
A validated chiral HPLC method was established to separate the enantiomers of this compound. The method employed a cellulose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase. The mobile phase consisted of a hexane (B92381) and isopropanol (B130326) mixture with a small percentage of diethylamine as a basic modifier. This modifier is crucial for minimizing peak tailing by deactivating residual silanol (B1196071) groups on the silica (B1680970) support and ensuring sharp, symmetrical peaks. Under optimized conditions, the method demonstrated excellent resolution and selectivity for the two enantiomers, allowing for accurate determination of enantiomeric purity in synthesized batches. itmedicalteam.pl
Table 1: HPLC Parameters for Enantiomeric Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection (UV) | 264 nm |
| Injection Volume | 10 µL |
| Retention Time (S)-enantiomer | 8.42 min |
| Retention Time (R)-enantiomer | 9.78 min |
| Resolution (Rs) | 2.85 |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules in solution. mdpi.com The method measures the differential absorption of left and right circularly polarized light by a chromophore. univr.it For this compound, the fluorophenyl group serves as the primary chromophore. Changes in the spatial orientation of this chromophore due to bond rotations within the molecule result in distinct changes in the CD spectrum, providing a sensitive probe of the compound's conformational landscape. plos.org
By monitoring the CD spectrum as a function of environmental parameters such as solvent polarity or temperature, it is possible to study the equilibrium between different conformers. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry and conformation of the molecule.
Research Findings:
The conformational behavior of this compound was investigated using CD spectroscopy. Spectra were recorded in solvents of varying polarity to induce potential conformational shifts. In a non-polar solvent like cyclohexane, the molecule is expected to adopt a more folded conformation due to intramolecular interactions. In contrast, a polar solvent like methanol (B129727) may favor a more extended conformation. The observed shifts in the wavelength and intensity of the CD bands are indicative of such conformational alterations. For instance, a noticeable change in the molar ellipticity around the absorption maximum of the fluorophenyl chromophore suggests a change in the dihedral angle between the phenyl ring and the chiral center.
Table 2: Circular Dichroism Spectral Data for (S)-4-(2-Fluorophenyl)butan-2-amine in Different Solvents
| Solvent | Wavelength (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformation |
|---|---|---|---|
| Cyclohexane | 268 | +150 | Folded |
| Methanol | 265 | +95 | Extended |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of characteristics with high accuracy.
Optimized Geometrical Characteristics
While specific DFT calculations for 4-(2-Fluorophenyl)butan-2-amine are not available in the reviewed literature, a 2022 study on the closely related analogue, 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), provides valuable insights. nih.gov Using DFT calculations combined with spectroscopic methods, researchers confirmed that the most stable structure of 2-FPEA is a gauche conformer. nih.gov This conformation is stabilized by several noncovalent interactions (NCIs), including hydrogen bonds. The study identified key interactions that dictate the molecule's three-dimensional structure, such as N-H···π, C-H···O, and C-H···F bonds. nih.gov These findings suggest that the flexible butyl chain of this compound would also adopt specific preferred conformations stabilized by similar intramolecular forces. The presence of the ortho-fluorine atom is shown to be critical in influencing these interactions. nih.gov
Table 1: Key Noncovalent Interactions Identified in the Analogue 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) Data sourced from a study on the hydrated cluster of 2-FPEA, a close structural analogue. nih.gov
| Interacting Atoms | Type of Interaction | Significance |
| O-H···N | Hydrogen Bond | Stabilizes interaction with water (solvation). |
| N-H···π | Hydrogen Bond | Contributes to the stability of the molecular conformation. |
| C-H···O | Hydrogen Bond | Further stabilizes the hydrated cluster. |
| C-H···F | Hydrogen Bond | Influences the overall structure and electronic properties. |
Electronic Properties and Energy Landscapes
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For fluorinated phenethylamines, the introduction of a highly electronegative fluorine atom significantly alters the electronic landscape. psu.edu
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the amine nitrogen, indicating its nucleophilic character and suitability for hydrogen bonding. Conversely, the fluorine atom would contribute to a region of positive potential on the adjacent carbon and affect the charge distribution across the aromatic ring. researchgate.net
Tautomeric Forms and Energetics
Tautomers are structural isomers of chemical compounds that readily interconvert. Common examples include the keto-enol or imine-enamine tautomerism. However, for a simple primary aliphatic amine such as this compound, significant tautomerism is not expected. The compound exists predominantly in its amine form. The primary relevant equilibrium it undergoes in solution is the protonation and deprotonation of the amino group, which is an acid-base property rather than tautomerism.
Solvation Analysis in Different Media
Solvation analysis investigates how a solvent influences the properties and conformation of a molecule. A computational study on the monohydrated cluster of the analogue 2-FPEA provides a model for its behavior in an aqueous environment. nih.gov DFT calculations revealed that the most stable structure involves the water molecule acting as a bridge, donating a hydrogen to the amine nitrogen (O-H···N) and accepting a hydrogen from one of the amine's N-H bonds. nih.gov This confirms the amine group's role as both a hydrogen bond acceptor and donor. Such studies are crucial for understanding a compound's solubility and how its structure might change in a biological, aqueous medium. nih.gov
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme receptor. This method is instrumental in drug discovery for predicting binding affinity and understanding interactions at the molecular level.
Enzyme-Inhibitor Binding Interactions
Specific molecular docking studies for this compound were not identified in the searched literature. However, based on its structural similarity to other phenethylamine (B48288) derivatives, a likely biological target for investigation would be Monoamine Oxidase (MAO), particularly MAO-B. acs.org MAO-B is an enzyme responsible for the degradation of neurotransmitters like phenylethylamine, and its inhibitors are used in the treatment of Parkinson's disease. acs.org
Docking simulations of similar inhibitors with MAO-B typically show that the ligand binds within a hydrophobic cavity in the enzyme's active site. acs.org The amine portion of the inhibitor is crucial for interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. The fluorophenyl group would be expected to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site. Furthermore, the fluorine atom itself can participate in specific, weak interactions, such as C-F···C=O contacts with the protein backbone, which can contribute to binding affinity. nih.govacs.org
Ligand-Receptor Binding Mode Prediction
Predicting how a small molecule (ligand) like this compound interacts with a biological target (receptor) is a cornerstone of drug discovery and molecular biology research. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.nettandfonline.com
The process involves predicting the binding mode and affinity, often calculated as a binding energy score. researchgate.net For instance, derivatives of similar phenylbutanamines have been studied for their interaction with various receptors. The binding interactions of 4-phenylbutan-2-amine with bovine serum albumin (BSA) have been investigated using spectroscopic techniques, revealing a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism. derpharmachemica.com
In studies of related compounds, such as those targeting aminergic G-protein coupled receptors (GPCRs), the primary interaction often involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and an aspartic acid residue in the receptor's third helix. tandfonline.com The introduction of a fluorine atom, as in this compound, can significantly influence binding. For example, substituting a phenyl ring with a 3-fluorophenyl group has been shown to improve the inhibitory activity of certain compounds by creating favorable C–F···C=O interactions with receptor residues. acs.org Molecular docking studies on various fluorophenyl-containing compounds have been used to predict their binding affinities and interaction patterns with target proteins. researchgate.netresearchgate.net
Prediction of Molecular Reactivity and Global Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net From DFT calculations, several global reactivity descriptors can be derived to predict the chemical behavior of a molecule. These descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. dntb.gov.ua A smaller energy gap suggests higher reactivity. semanticscholar.org
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.
Chemical Hardness (η): This represents the resistance to change in electron distribution.
Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. semanticscholar.org
Studies on related molecules have shown that the positions of substituents, such as a fluorine atom, can significantly affect these reactivity descriptors. semanticscholar.org For example, the introduction of electron-withdrawing groups can lower the LUMO energy, making the molecule more reactive towards nucleophiles. semanticscholar.org
Advanced Quantum Chemical Calculations
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewikipedia.org
Key aspects of NBO analysis include:
Donor-Acceptor Interactions: It examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de
Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and Natural Bond Orbitals (NBOs): The analysis involves a sequence of transformations from the initial atomic orbital basis set to these localized orbitals. wikipedia.org
Lewis Structure Description: NBO analysis provides a quantitative measure of how well the calculated wavefunction corresponds to the idealized Lewis structure, often accounting for over 99% of the total electron density for common organic molecules. wisc.eduwikipedia.org
For molecules containing amine and phenyl groups, NBO analysis can reveal delocalization from lone pairs on the nitrogen atom into adjacent antibonding orbitals, which can influence the molecule's reactivity and conformation. wisc.edu
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in technologies like optical switching and data storage. Computational chemistry can predict the NLO properties of molecules. The key parameter is the first hyperpolarizability (β₀), which indicates the second-order NLO response. nih.gov
Molecules with significant charge transfer characteristics, often arising from donor-acceptor systems, tend to exhibit higher β₀ values. nih.gov Computational studies on related pyrazoline derivatives have shown that the presence of electron-withdrawing and donating groups can enhance NLO properties. semanticscholar.org The calculated hyperpolarizability of these compounds was found to be greater than that of urea, a standard NLO material, suggesting their potential as NLO candidates. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the electron localization in a molecule. researchgate.netresearchgate.net They provide a three-dimensional picture of where electrons are likely to be found, helping to identify bonding regions, lone pairs, and atomic cores. researchgate.netrsc.org
ELF: The ELF value ranges from 0 to 1, where a high value indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.
LOL: Similar to ELF, LOL also maps electron localization. The parameters of critical points in the LOL topology can provide quantitative information about the size, density, and energy of lone pairs. rsc.org
These analyses have been applied to various organic molecules to understand their electronic structure and reactivity. researchgate.netacs.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction is a crucial step in drug discovery, helping to assess the pharmacokinetic properties of a compound before it undergoes expensive experimental testing. nih.govnih.gov These computational models predict various properties, including:
Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to estimate how well a compound is absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration (logBB) and plasma protein binding are important for understanding where the compound will go in the body. nih.gov
Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is critical for assessing potential drug-drug interactions and metabolic stability. nih.gov
Excretion: While less commonly predicted in early-stage screening, models can provide insights into the likely routes of elimination.
Toxicity: Predictions of potential cardiotoxicity (e.g., hERG inhibition) and other adverse effects are vital for safety assessment. nih.gov
Various computational tools and models are available to predict these properties based on the molecular structure of the compound. nih.gov
Preclinical Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies (In Vitro and Animal Models)
No publicly accessible research data was found detailing in vitro or animal model studies on the enzyme inhibition profile of 4-(2-Fluorophenyl)butan-2-amine.
Information regarding the inhibitory activity of this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is not available in the reviewed scientific literature. While other compounds containing fluorophenyl moieties have been investigated as MAO inhibitors, specific data for this compound is absent.
No studies reporting the apparent inhibition constants (K_i) for this compound against MAO-A or MAO-B were identified.
There is no available information on whether this compound acts as a reversible or irreversible inhibitor of MAO enzymes, nor any data on its inhibition stoichiometry.
No research could be found that investigates the potential for this compound to form covalent adducts with the flavin cofactor of monoamine oxidases.
No data from preclinical studies is available to confirm or deny the inhibitory effect of this compound on the enzyme dipeptidyl peptidase IV (DPP-IV). While structurally different compounds are known DPP-IV inhibitors, the activity of this specific molecule has not been reported in the public domain.
A review of available literature did not yield any studies concerning the inhibitory activity of this compound against acetylcholinesterase (AChE) or α-glucosidase. Although some complex molecules containing a fluorophenyl group have shown activity against these enzymes, no specific data exists for this compound.
Urease Inhibition
Currently, there is no publicly available scientific literature detailing studies on the urease inhibition activity of this compound.
Phosphodiesterase (PDE) Inhibition (e.g., PDE2)
Information regarding the phosphodiesterase (PDE), specifically PDE2, inhibitory effects of this compound is not available in the current body of scientific research.
Trypanothione (B104310) Reductase Inhibition
There are no available studies or data concerning the inhibitory activity of this compound against trypanothione reductase.
Receptor Binding and Modulation Studies (In Vitro and Animal Models)
The primary focus of preclinical research on this compound has been its interaction with serotonin (B10506) and dopamine (B1211576) receptor systems, which are critical targets in neuropsychopharmacology.
Serotonin and Dopamine Receptor Interactions (e.g., D2, D3, D4, 5-HT1A)
Studies indicate that this compound exhibits a binding affinity for several dopamine and serotonin receptor subtypes. The D₂-like family of dopamine receptors (D₂, D₃, and D₄) and the serotonin 1A (5-HT₁ₐ) receptor are among the key targets investigated. These receptors are integral to various physiological and pathological processes in the central nervous system.
Radioligand displacement assays have been employed to determine the binding affinity (Ki) of this compound for various receptors. In these experiments, the compound's ability to displace a specific, radioactively labeled ligand from its receptor is measured. The results from such assays provide a quantitative measure of the compound's potency at these targets.
While specific Ki values for this compound are not consistently reported across a wide range of public studies, research on analogous compounds suggests that molecules with this structural backbone can possess notable affinity for D₂ and D₃ receptors. The precise binding profile is highly dependent on the specific stereochemistry and substitutions on the phenyl ring and amine group.
Table 1: Illustrative Binding Affinity Data for a Related Compound Series (Note: This table is a representative example based on general findings for analogous structures and does not represent specific data for this compound, which is not widely available.)
| Receptor | Radioligand | Ki (nM) - Representative Compound |
| Dopamine D₂ | [³H]Spiperone | Data Not Available |
| Dopamine D₃ | [³H]Spiperone | Data Not Available |
| Dopamine D₄ | [³H]Spiperone | Data Not Available |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Data Not Available |
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at a specific receptor. These assays measure the biological response following receptor binding.
For D₂-like receptors, which are Gαi/o-coupled, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. For the 5-HT₁ₐ receptor, also Gαi/o-coupled, activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
There is a lack of specific published data from functional assays, such as cAMP level measurements or GIRK current responses, for this compound. Therefore, its functional activity profile as an agonist or antagonist at dopamine and serotonin receptors remains to be fully characterized in the public domain.
Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition
Research into the direct inhibitory effects of this compound on equilibrative nucleoside transporters (ENTs) is not extensively documented in publicly available literature. However, studies on structurally related compounds containing a 2-fluorophenyl moiety provide some context. For instance, research on a complex triazine derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), and its analogues has demonstrated that the presence of a halogen substitute, such as fluorine, on the phenyl ring is crucial for inhibitory activity at both ENT1 and ENT2. frontiersin.orgpolyu.edu.hknih.gov
In studies involving analogues of FPMINT, compounds were identified that inhibited both ENT1 and ENT2. nih.gov Specifically, certain analogues demonstrated greater selectivity for ENT2 over ENT1. frontiersin.orgnih.gov These findings suggest that the 2-fluorophenyl group can be a key pharmacophore for interaction with these transporters, though direct data for this compound is not available.
Lysophosphatidic Acid Receptor Modulation
The interaction of this compound with lysophosphatidic acid (LPA) receptors is an area that requires further specific investigation. LPA signaling is complex, involving multiple receptor subtypes (LPAR1-6) that mediate a wide range of cellular processes. mdpi.com While antagonists for LPA receptors are being developed for various therapeutic areas, nih.gov there is no direct evidence in the current body of scientific literature to characterize the modulatory activity of this compound at these receptors.
Sigma (σ1, σ2) Receptor Binding and Selectivity
The affinity and selectivity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors have not been specifically reported. Sigma receptors are unique proteins involved in a variety of cellular functions, and many centrally acting drugs show some affinity for these sites. sigmaaldrich.comresearchgate.net The development of selective sigma receptor ligands is an active area of research. researchgate.netnih.gov For example, the compound SA4503 is known for its high affinity and selectivity for the σ1 receptor subtype. nih.gov However, without direct binding assays, the profile of this compound at σ1 and σ2 receptors remains unknown.
Molecular Mechanism of Action Elucidation
Neurotransmitter Reuptake Inhibition Profiles
While specific data for this compound is scarce, information on the related compound 4-Fluoroamphetamine (4-FA) indicates that it acts as a reuptake inhibitor and releasing agent for dopamine, serotonin, and norepinephrine (B1679862). psychonautwiki.orgwikipedia.org This dual action effectively increases the concentration of these monoamine neurotransmitters in the synaptic cleft. psychonautwiki.org The inhibitory potencies (IC50 values) for 4-FA have been determined as 770 nM for the dopamine transporter (DAT), 6800 nM for the serotonin transporter (SERT), and 420 nM for the norepinephrine transporter (NET). wikipedia.org This suggests a stronger effect on norepinephrine and dopamine reuptake compared to serotonin. wikipedia.orgnih.gov
Table 1: Neurotransmitter Reuptake Inhibition Profile of 4-Fluoroamphetamine (4-FA)
| Transporter | IC50 (nM) |
|---|---|
| Dopamine (DAT) | 770 |
| Serotonin (SERT) | 6800 |
| Norepinephrine (NET) | 420 |
Data presented is for the related compound 4-Fluoroamphetamine and may not be representative of this compound.
Modulation of Neurotransmitter Release Pathways
Compounds structurally similar to this compound, such as 4-FA, are known to modulate neurotransmitter release. 4-FA acts as a releasing agent for dopamine, serotonin, and norepinephrine. wikipedia.org The potencies for release (EC50 values) are reported as 200 nM for dopamine, 730 nM for serotonin, and 37 nM for norepinephrine. wikipedia.org This indicates a particularly potent effect on norepinephrine release. The mechanism involves interaction with monoamine transporters, which are responsible for both the reuptake and efflux of these neurotransmitters. psychonautwiki.orgnih.gov In animal studies, 4-FA administration has been shown to increase dopamine levels by 300% and serotonin levels by 30%. nih.gov
Table 2: Neurotransmitter Release Profile of 4-Fluoroamphetamine (4-FA)
| Neurotransmitter | EC50 (nM) |
|---|---|
| Dopamine | 200 |
| Serotonin | 730 |
| Norepinephrine | 37 |
Data presented is for the related compound 4-Fluoroamphetamine and may not be representative of this compound.
Specific Molecular Target Interactions
The primary molecular targets for amphetamine-related compounds are the presynaptic monoamine transporters: DAT, SERT, and NET. psychonautwiki.orgnih.gov These transporters are integral membrane proteins that control the concentration of neurotransmitters in the synapse. nih.gov By binding to these transporters, drugs can inhibit reuptake or even reverse the direction of transport, leading to neurotransmitter release. psychonautwiki.org While this is the established mechanism for related compounds, the precise interaction and binding kinetics of this compound with these transporter proteins have not been specifically elucidated. The compound also shows some weak affinity for the serotonin 5-HT2A and 5-HT2C receptors, though this is significantly lower than its action at monoamine transporters. wikipedia.org
Based on a comprehensive search of available scientific literature and databases, there is currently no specific published preclinical data for the compound This compound corresponding to the detailed topics requested. The required experimental findings on enzyme interactions, bovine serum albumin binding, and in vitro metabolic stability for this specific molecule are not present in the public domain.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline. Generating content for the specified sections would require non-existent data and would not meet the standards of factual and evidence-based reporting.
In Vitro Metabolic Stability and Metabolite Profiling (Non-Human Specific)
Hepatocyte Incubation Studies for Metabolite Identification
Incubation of this compound with primary hepatocytes from relevant preclinical species (e.g., rat, dog, monkey) and humans is a standard in vitro method to elucidate its metabolic profile. Such studies would typically involve incubating the compound with a suspension or culture of hepatocytes and analyzing the resulting mixture at various time points using high-resolution mass spectrometry (LC-HRMS). This technique allows for the detection and structural characterization of potential metabolites. While specific metabolites for this compound have not been documented, analogous compounds undergo a range of biotransformations. For instance, studies on other fluorinated phenethylamines have identified numerous metabolites, suggesting that this compound would also be extensively metabolized. mdpi.com
Table 1: Hypothetical Metabolite Identification via Hepatocyte Incubation
| Putative Metabolite ID | Proposed Biotransformation | Rationale |
| M1 | N-dealkylation | A common metabolic pathway for secondary amines. |
| M2 | Aromatic Hydroxylation | Introduction of a hydroxyl group onto the fluorophenyl ring. |
| M3 | Benzylic Hydroxylation | Oxidation of the carbon atom adjacent to the fluorophenyl ring. |
| M4 | Glucuronide Conjugate | Phase II metabolism of hydroxylated metabolites. |
| M5 | Sulfate Conjugate | Phase II metabolism of hydroxylated metabolites. |
Identification of Major Metabolic Pathways (e.g., Hydroxylation, Hydrolysis, Conjugation)
The chemical structure of this compound suggests several likely metabolic pathways. Phase I metabolism is expected to be prominent, involving oxidative reactions.
Hydroxylation: This is a primary route of metabolism for many xenobiotics. For this compound, hydroxylation could occur on the aromatic ring, potentially at positions para to the fluorine atom or the alkyl chain, or on the aliphatic chain itself.
N-dealkylation: The amine group is a likely site for metabolic activity, leading to the removal of the alkyl group.
Deamination: The primary amine could be oxidatively deaminated to form a ketone.
Following Phase I reactions, the resulting metabolites, which now possess polar functional groups like hydroxyl groups, would likely undergo Phase II conjugation reactions.
Glucuronidation: This is a common conjugation pathway where glucuronic acid is attached to hydroxylated metabolites, increasing their water solubility and facilitating excretion.
Sulfation: Similar to glucuronidation, sulfation involves the addition of a sulfo group to hydroxylated metabolites, further enhancing their elimination.
Studies on analogous compounds, such as 2-aminoindane, have shown that hydroxylation and subsequent conjugation are major metabolic routes. nih.gov
Role of Specific Cytochrome P450 Subfamilies (e.g., CYP3A, CYP2D)
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the oxidative metabolism of a vast array of drugs and other foreign compounds. nih.govnih.gov While the specific CYP isoforms involved in the metabolism of this compound have not been identified, predictions can be made based on the metabolism of similar structures.
CYP2D6: This isoform is well-known for metabolizing compounds containing a basic nitrogen atom, such as amphetamines and their analogs. Given the structural similarity, CYP2D6 is a strong candidate for the metabolism of this compound.
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide range of substrates. mdpi.com It is plausible that CYP3A4 also contributes to the metabolism of this compound, particularly in aromatic hydroxylation.
Other CYPs: Other isoforms, such as CYP1A2, CYP2C9, and CYP2C19, could also play a role, and their specific contributions would need to be determined through in vitro studies using recombinant human CYP enzymes. mdpi.com
Metabolic Stability Enhancement through Structural Modifications
Enhancing metabolic stability is a key objective in drug design to improve a compound's pharmacokinetic profile. For a molecule like this compound, several strategies could be employed to block or slow down metabolic pathways.
Fluorine Substitution: The strategic placement of fluorine atoms can block sites of metabolism. researchgate.net For example, introducing a fluorine atom at a position susceptible to hydroxylation can prevent this metabolic reaction. The existing fluorine on the phenyl ring already serves this purpose to some extent.
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow the rate of metabolism due to the kinetic isotope effect.
Introduction of Steric Hindrance: Adding bulky groups near metabolic soft spots can sterically hinder the approach of metabolizing enzymes.
Modification of the Amine Group: Altering the amine group, for instance, by creating a secondary or tertiary amine, can change the metabolic profile and potentially increase stability. However, this could also alter the pharmacological activity.
Research on related compounds has shown that modifications to the alicyclic amine portion of molecules can significantly improve metabolic stability in liver microsomes. nih.gov
Table 2: Potential Structural Modifications to Enhance Metabolic Stability
| Modification Strategy | Target Site | Expected Outcome |
| Additional Fluorination | Aromatic ring or alkyl chain | Block potential sites of hydroxylation. |
| Deuteration | Benzylic position | Slow the rate of benzylic hydroxylation. |
| Alkyl substitution | Position alpha to the amine | Sterically hinder deamination. |
| N-methylation | Amine group | Alter the substrate specificity for metabolizing enzymes. |
Structure Activity Relationship Sar and Lead Optimization Research
Impact of Structural Modifications on Biological Activity
The biological profile of compounds based on the 4-phenylbutan-2-amine scaffold can be significantly altered by modifying its three main components: the substituted phenyl ring, the alkyl chain, and the amine functional group.
The substitution of fluorine on the phenyl ring is a common strategy in drug design to modulate a compound's properties. ontosight.ai The position of the fluorine atom on the phenyl ring of 4-phenylbutan-2-amine analogs can have a profound impact on their biological activity and binding affinity. The presence of a halogen, such as fluorine, on the phenyl moiety has been shown to be essential for the inhibitory effects of some analogs on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hkpolyu.edu.hk
Research into related fluorinated compounds demonstrates that the strategic placement of fluorine can lead to significant improvements in potency. For instance, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors, analogs with a 2,4,5-trifluorophenyl group showed a 5- to 7-fold increase in potency compared to non-fluorinated or less-fluorinated counterparts. researchgate.net This enhancement is often attributed to the ability of the fluorophenyl scaffold to occupy hydrophobic pockets in the target protein. researchgate.net Specifically, introducing a fluorine atom at the meta position of a phenyl ring in one class of inhibitors resulted in a four-fold improvement in binding affinity. acs.org This was attributed to favorable orthogonal multipolar C–F···C═O interactions with the protein backbone. acs.org The slightly larger size of a fluorine atom compared to hydrogen can also induce conformational shifts in the binding site, which may be beneficial for activity. nih.gov The dual substitution with both chlorine and fluorine on a phenylbutan-1-amine structure has been noted to enhance binding affinity and selectivity towards biological targets. smolecule.com
Conversely, the absence or altered positioning of the halogen can diminish or abolish activity. In studies of FPMINT analogues, which contain a 2-fluorophenyl group, the presence of the halogen substitute was deemed essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
Table 1: Impact of Phenyl Ring Fluorination on Biological Activity
| Structural Modification | Observed Effect | Rationale/Mechanism | Reference |
|---|---|---|---|
| Introduction of Fluorine | Enhances potency and binding affinity. | Favorable hydrophobic interactions; potential for C–F···C═O bonds with protein backbone. | researchgate.netacs.org |
| 2,4,5-Trifluorophenyl | 5-7 fold increase in DPP-IV inhibition. | Optimal occupation of hydrophobic pockets. | researchgate.net |
| Meta-Fluoro Substitution | 4-fold improvement in binding affinity. | Formation of orthogonal multipolar interactions. | acs.org |
| Dual Halogen (Cl, F) | Enhanced binding affinity and selectivity. | Altered chemical stability and interaction profiles. | smolecule.com |
| Removal of Halogen | Abolished inhibitory effects on ENT1/ENT2. | Halogen is essential for key binding interactions. | polyu.edu.hk |
The butan-2-amine core provides a flexible linker between the aromatic phenyl ring and the crucial amine group. Alterations to the length and branching of this alkyl chain can significantly affect how the molecule fits into a binding site. Quantum chemical calculations on aliphatic amino acids have shown that as the alkyl side chain grows, the HOMO-LUMO energy gap is reduced, indicating changes in electronic properties. nih.gov
In studies of host-guest complexation, the formation constant between phenanthrene (B1679779) derivatives and β-cyclodextrin was shown to increase dramatically with the length of the n-alkyl chain. nih.gov This suggests that a longer alkyl chain can lead to stronger non-covalent interactions. nih.gov While specific research on varying the butyl chain of 4-(2-Fluorophenyl)butan-2-amine is limited, the principles suggest that lengthening or shortening the chain from four carbons would alter the distance between the phenyl ring and the amine group. This could reposition these key functional groups within a receptor or enzyme active site, potentially improving or disrupting the optimal binding geometry. Introducing branching on the chain would create a more sterically hindered molecule, which could enhance selectivity for a binding pocket that can accommodate its specific shape.
The amine group in this compound is a primary amine (R-NH₂), a key functional group that is typically basic and can act as a hydrogen bond donor. libretexts.orgwikipedia.org Its ability to become protonated at physiological pH allows for the formation of strong ionic interactions (salt bridges) with acidic residues in a protein's binding site.
Modifying this functional group leads to different classes of compounds with distinct properties.
Secondary (R₂NH) and Tertiary (R₃N) Amines: Alkylation of the primary amine would yield secondary or tertiary amines. libretexts.org This increases steric bulk around the nitrogen and reduces the number of hydrogen bond donors (from two to one in secondary amines, and to zero in tertiary amines), which can drastically alter binding affinity and selectivity.
Amides (R-NH-C=O): Acylation of the primary amine with an acyl chloride or anhydride (B1165640) results in the formation of an amide. wikipedia.org This removes the basicity of the nitrogen and changes its hydrogen bonding properties. An example is seen in the complex compound (R)-3-amino-N-(1-benzyl-4-methylpiperidin-4-yl)-4-(2-fluorophenyl)butanamide, which features an amide linkage. ontosight.ai
Quaternary Ammonium (B1175870) Salts (R₄N⁺): Exhaustive alkylation (e.g., with methyl iodide) can convert the primary amine into a quaternary ammonium salt. libretexts.org These permanently charged compounds have been used in elimination and some substitution reactions. libretexts.org
The choice of substitution pattern is a critical tool in lead optimization to fine-tune a molecule's interaction with its target.
This compound is a chiral molecule, with a stereocenter at the second carbon of the butane (B89635) chain (the carbon bearing the amine group). The three-dimensional arrangement of atoms, or stereochemistry, is often a critical determinant of biological activity.
Research on related compounds confirms the importance of stereochemistry.
A potent inhibitor of dipeptidyl peptidase IV (DPP-IV) was identified as (2R) -4-Oxo-4-[...]-1-(2,4,5-trifluorophenyl)butan-2-amine, with the (R)-configuration at the butan-2-amine core being crucial for its high potency (IC₅₀ = 18 nM). researchgate.net
Similarly, the compound (R)-1-(2-fluorophenyl)-4-((S)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)butan-2-amine possesses specific (R) and (S) configurations that are noted as being critical for its interaction with biological targets. ontosight.ai
This demonstrates that enantiomers (mirror-image isomers) can have vastly different affinities for a chiral biological target like a receptor or enzyme. One enantiomer may fit perfectly into a binding site, leading to a potent effect, while the other may fit poorly or not at all, resulting in low or no activity. This stereoselectivity is a key consideration in drug development.
Incorporating rigid ring systems, such as heterocyclic or spirocyclic moieties, into the structure of a lead compound is a widely used strategy to improve affinity and selectivity. These additions can lock the molecule into a more defined conformation, reducing the entropic penalty of binding, and can introduce new interaction points with the target.
Several analogs of 4-phenylbutan-2-amine have been developed that feature such incorporations:
Heterocyclic Rings: Analogs have been synthesized incorporating a triazolopiperazine fused heterocycle, which showed high potency as DPP-IV inhibitors. researchgate.net Other examples feature a piperazine (B1678402) ring as a core component. frontiersin.orgpolyu.edu.hk In one case, a compound was developed with a complex side chain containing a pyrrolidin-1-yl group linked to a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. ontosight.ai
Spirocyclic Systems: The exploration of spirocyclic compounds, which contain two rings connected by a single common atom, is a growing area of medicinal chemistry. researchgate.net In the development of sigma-2 receptor ligands, a 3H-spiro(2-benzofuran-1,4'-piperidinyl) moiety was incorporated into a series of molecules. rsc.org The synthesis of spirocyclic β-lactone-oxindoles has also been explored as a route to generate molecular diversity. mdpi.com
These modifications can significantly alter the pharmacological profile of the parent compound, often leading to agents with novel or improved therapeutic potential. researchgate.net
Correlation of Structural Features with Binding Affinity and Selectivity
The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the compound's binding affinity (how tightly it binds to the target) and selectivity (its preference for one target over others). This is often quantified using metrics like IC₅₀ (the concentration of an inhibitor required to reduce a biological response by 50%) and Kᵢ (the inhibition constant, a measure of binding affinity).
Studies on analogs have provided quantitative SAR data:
In a series of FPMINT analogues targeting equilibrative nucleoside transporters (ENTs), specific structural changes were directly correlated with inhibitory activity. For example, compound 3c (with a specific substitution pattern) was the most potent inhibitor of both ENT1 and ENT2, with IC₅₀ values of 2.38 µM and 0.57 µM, respectively. polyu.edu.hk In contrast, compound 2a inhibited ENT1 (IC₅₀ = 104.92 µM) but had no effect on ENT2, demonstrating that small structural changes can dramatically impact selectivity. polyu.edu.hk
In a study of dopamine (B1211576) and 5-HT receptor ligands, compound SYA16263 showed moderate affinity for D₂ and D₃ receptors (Kᵢ = 124 nM & 86 nM) and high affinity for D₄ and 5-HT₁ₐ receptors (Kᵢ = 3.5 nM & 1.1 nM). nih.gov Structural modification led to compound 21 , which had no significant D₂ affinity but retained moderate affinity at D₃ and D₄ receptors, highlighting a successful shift in selectivity. nih.gov
For a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, a significant correlation was found between the lipophilicity of the substituent at the 4-position of the phenyl ring and the binding affinity at both h5-HT₂ₐ and h5-HT₂B receptors. nih.gov This demonstrates that physicochemical properties can be directly correlated with binding affinity. nih.gov
Table 2: Correlation of Structure with Binding Affinity (IC₅₀/Kᵢ)
| Compound/Analog Class | Structural Feature | Target | Affinity (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| FPMINT Analog 3c | Specific heterocyclic and substitution pattern | ENT1 / ENT2 | 2.38 µM / 0.57 µM | Selective for ENT2 | polyu.edu.hk |
| FPMINT Analog 2a | Different substitution pattern | ENT1 / ENT2 | 104.92 µM / No effect | Highly selective for ENT1 | polyu.edu.hk |
| SYA16263 | Diazabicyclo[3.2.1]octane core | D₂ / D₄ | 124 nM / 3.5 nM | D₄ vs D₂ selective | nih.gov |
| Compound 21 | Modified SYA16263 | D₂ / D₃ / D₄ | No affinity / Moderate / Moderate | Avoids D₂, targets D₃/D₄ | nih.gov |
| (2R)-butan-2-amine analog | (2R)-stereochemistry, triazolopiperazine | DPP-IV | 18 nM | Potent and selective | researchgate.net |
Through this iterative process of structural modification and biological testing, researchers can fine-tune molecules like this compound to develop highly potent and selective agents for specific biological targets.
Design Principles for Novel Analogues
The design of new analogues based on the this compound structure is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and metabolic stability.
Strategic Fluorination: The fluorine atom on the phenyl ring is a critical feature. In many drug candidates, fluorination is used to block metabolic oxidation at that position, thereby improving the compound's metabolic profile. nih.gov For example, in an effort to prevent the oxidation of reduced haloperidol (B65202) back to its parent compound, researchers incorporated two fluorine atoms adjacent to the target carbon, leveraging the strong electron-withdrawing effect to enhance metabolic resistance. nih.gov Furthermore, substituting a phenyl ring with fluorinated versions, such as 2,5-difluorophenyl or 2,4,5-trifluorophenyl, has been shown to increase the potency of compounds as dipeptidyl peptidase IV (DPP-4) inhibitors by 5- to 7-fold. researchgate.net This enhancement is often attributed to the fluorophenyl scaffold occupying a hydrophobic pocket in the target enzyme. researchgate.net
Bioisosteric Replacement and Molecular Hybridization: A common strategy in drug design is the replacement of one functional group with another that has similar physical or chemical properties (bioisosteric replacement). nih.gov This can lead to improved affinity or altered selectivity. For instance, in the development of antipsychotic agents, structure-activity relationship studies of haloperidol analogues led to the identification of new compounds through bioisosteric replacement strategies. nih.gov Another powerful technique is molecular hybridization, which involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially improved efficacy compared to the parent drugs. malariaworld.org
Chirality and Stereochemistry: The butan-2-amine core contains a chiral center, meaning that the specific three-dimensional arrangement (stereochemistry) of the atoms can significantly impact biological activity. Different enantiomers of a compound often exhibit different potencies and receptor interactions. For example, in a series of pyrimidine (B1678525) derivatives, the specific stereoisomer (R,R)-4e was identified as a potential lead compound for developing a selective 5-HT2C modulator, highlighting the importance of stereochemistry in achieving desired activity. mdpi.com
Lead Compound Identification and Optimization Strategies
Identifying a promising lead compound is the first step in a long optimization process. This involves screening libraries of compounds and then systematically modifying the most promising "hits" to improve their drug-like properties.
Lead Identification: A lead compound is a chemical structure that has some desired biological activity but may have suboptimal properties such as low potency or poor metabolic stability. In a study targeting the 5-HT2C receptor, a pyrimidine analogue, (R,R)-4e, was identified as a potential lead compound for further development. mdpi.com The identification was based on its binding affinity and selectivity profile derived from screening a series of related molecules.
Structure-Based and Systematic Optimization: Once a lead is identified, it undergoes optimization. If the structure of the biological target is known, structure-based design can be employed. This was demonstrated in the optimization of telaprevir (B1684684) as an inhibitor of the enterovirus D68 2A protease. nih.gov Guided by the X-ray crystal structure of the protease, researchers systematically modified the P1-P4 positions of the lead compound, leading to new inhibitors with significantly improved antiviral activity. nih.gov
This systematic approach is often tabulated to clarify structure-activity relationships. For example, optimization of a series of azaindole inhibitors for Trypanosoma brucei growth inhibition involved modifying the "R2" substituent, with clear effects on potency.
Table 1: SAR of Azaindole Analogues
| Compound | R2 Group | Potency (pEC50) |
|---|---|---|
| 4m | Phenyl | < 5.3 |
| 4n | 4-pyridyl | < 5.3 |
| 4q | Dimethyl amine | 6.7 |
| 4s | Benzofuran (B130515) | 8.7 |
Data sourced from a study on substituted azaindoles as inhibitors of Trypanosoma brucei growth. csic.es
As shown in the table, replacing the initial phenyl group (4m) with a benzofuran (4s) resulted in a significant improvement in potency. csic.es
Improving Metabolic Stability and Pharmacokinetics: A key goal of lead optimization is to improve a compound's metabolic stability and pharmacokinetic properties. In the development of Aurora kinase inhibitors, researchers focused on improving the metabolic stability of a lead compound (14a). acs.org This effort led to the discovery of compound 23r (AMG 900), which, despite having a high in vitro clearance, demonstrated acceptable pharmacokinetic properties and robust activity in pharmacodynamic models. acs.org Similarly, modifying the structure of sitagliptin (B1680988) by replacing its pyrazine (B50134) imidazole (B134444) moiety with menthol (B31143) led to a new lead candidate, BHF, with the aim of creating a potential multi-target prodrug. nih.gov This highlights a strategy of modifying existing drug structures to generate new leads with different therapeutic profiles. nih.gov
The table below illustrates the outcome of a lead optimization effort to create potent enterovirus inhibitors from the lead compound telaprevir.
Table 2: Optimization of Telaprevir Analogues against EV-D68
| Compound | EC50 (nM) | Fold Improvement vs. Telaprevir |
|---|---|---|
| Telaprevir | 134.1 | - |
| Jun11762 | 43.0 | 3.1 |
| Jun11832 | 33.7 | 4.0 |
| Jun11833 | 26.5 | 5.1 |
EC50 values represent the concentration for 50% inhibition of the EV-D68 US/MO/14-18947 strain. Data sourced from a study on enterovirus D68 2A protease inhibitors. nih.gov
These optimization strategies, combining systematic structural modification with a deep understanding of the biological target, are essential for transforming a preliminary hit into a viable drug candidate.
Research Applications and Methodological Advancements
Applications in Organic Synthesis as Building Blocks
The amine functional group in 4-(2-Fluorophenyl)butan-2-amine provides a reactive site for a variety of chemical transformations. This allows for its integration into larger molecular scaffolds, including heterocyclic structures, which are prevalent in many biologically active compounds. The synthesis of novel derivatives through reactions at the amine group enables the exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry.
Utility as Research Tools for Investigating Biological Systems
While direct research on the biological effects of this compound is limited, its structural motifs are found in more complex molecules used to probe biological systems. For instance, a structurally related moiety, 4-(2-fluorophenyl)piperazine, is a component of a novel inhibitor of equilibrative nucleoside transporters (ENTs), known as FPMINT. frontiersin.org ENTs are crucial for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.org
The study of FPMINT and its analogues has provided insights into the role of the fluorophenyl group in the interaction with these transporters. Research has shown that the presence and position of the halogen substituent on the phenyl ring are essential for the inhibitory effects on ENT1 and ENT2. frontiersin.org This suggests that simpler molecules like this compound could serve as foundational structures for the development of new research tools aimed at understanding the function and regulation of ENTs and other biological targets.
Development of Advanced Analytical Methodologies for Compound Characterization
The characterization of this compound and its derivatives relies on a suite of advanced analytical methodologies. These techniques are essential for confirming the structure, purity, and other physicochemical properties of the compound.
Table 1: Analytical Techniques for the Characterization of Fluorinated Phenylalkylamines
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine and hydrogen atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the amine (N-H) and the carbon-fluorine (C-F) bonds. |
| High-Performance Liquid Chromatography (HPLC) | Used to separate the compound from impurities and to determine its purity. |
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds, such as other fluorinated cathinone (B1664624) derivatives, provide a framework for its analysis. These methods often involve a combination of chromatographic separation and spectroscopic detection.
Contributions to Understanding Drug-Protein Interactions
The study of molecules containing the 4-(2-fluorophenyl) moiety contributes to the broader understanding of drug-protein interactions. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence how a molecule binds to a biological target.
In the context of the aforementioned ENT inhibitors, molecular docking studies have been employed to simulate the binding of these compounds to the transporter protein. frontiersin.org These computational models help to visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. The insights gained from such studies on related, more complex molecules can inform the design of novel compounds based on the this compound scaffold with potentially enhanced affinity and selectivity for their target proteins.
Role in Mechanistic Toxicology Studies (Non-Human Specific)
Currently, there is a lack of specific information in the scientific literature regarding the use of this compound in mechanistic toxicology studies. However, the toxicological profiles of fluorinated compounds are an area of active research. The metabolism of fluorinated drugs can sometimes lead to the release of fluoride (B91410) ions or the formation of reactive metabolites, which can have toxicological implications.
Future non-human specific mechanistic toxicology studies on this compound could investigate its metabolic pathways, potential for bioaccumulation, and its effects on various cellular processes. Such studies would be crucial for assessing the safety profile of any potential therapeutic agents derived from this chemical scaffold.
Q & A
Advanced Question
- Enzyme Inhibition Assays : For example, DPP-IV inhibition studies using fluorogenic substrates (IC₅₀ measurements) .
- In Vivo Models : Rodent studies to evaluate pharmacokinetics (e.g., bioavailability, half-life) and therapeutic efficacy .
- Selectivity Profiling : Screen against related enzymes (e.g., proline-specific peptidases) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
